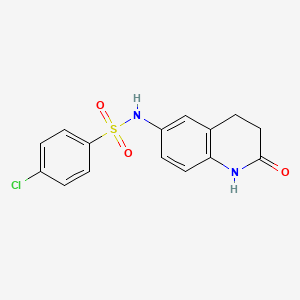

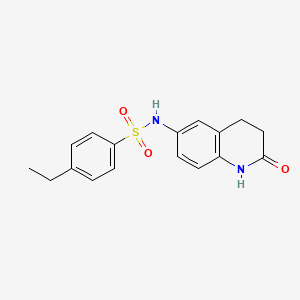

4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of quinoline, a class of organic compounds known as dipeptides and n-acyl-alpha amino acids and derivatives . These compounds often have applications in medicinal chemistry and drug discovery .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various reactions. For example, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized using a triethylamine-mediated O-acylation reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic, spectrometric, and thermal analyses . These methods provide a comprehensive understanding of the molecular structure and thermal properties of the compounds.Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 2-Chloro-n-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide has been synthesized and characterized .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 2-Chloro-n-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide has a molecular weight of 252.7 and is stored at temperatures between 2-8°C .作用機序

Target of Action

Compounds with similar structures have been used in the discovery of biologically active compounds .

Mode of Action

It’s known that the aldehyde group in similar compounds is often selected as the active group to bind to the protein during conjugation .

Biochemical Pathways

Similar compounds have been used in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic protac® molecules for targeted protein degradation .

Pharmacokinetics

Similar compounds have shown excellent in vivo antithrombotic activity .

Result of Action

Similar compounds have shown antimicrobial, antiviral, anticancer, and anti-inflammatory actions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the reaction conditions, the availability of chemicals, and the use of a green catalyst can all impact the synthesis and effectiveness of similar compounds . Additionally, topological parameters and lipophilic parameters can influence the antimicrobial activity of synthesized compounds .

実験室実験の利点と制限

The use of 4-Cl-THQ-BSA in laboratory experiments has several advantages. It is relatively easy to synthesize, and its structure can be easily modified to create compounds with different properties. It is also a relatively small molecule, which makes it easier to study its interactions with proteins. However, there are some limitations to its use in laboratory experiments. It is not very stable and can degrade over time, and it is also not very soluble in water, which can limit its use in biochemical and physiological studies.

将来の方向性

There are several potential future directions for research involving 4-Cl-THQ-BSA. One potential direction is to investigate its potential use in drug discovery, as it has been shown to interact with a variety of proteins and enzymes. Another potential direction is to explore its potential use in the development of new therapeutic agents, as it has been shown to modulate the activity of ion channels and neurotransmitter transporters. Additionally, further research could be conducted to explore its potential use in the development of new imaging agents, as it has been shown to bind to a variety of proteins. Finally, further research could be conducted to explore its potential use in the development of new diagnostic tools, as it has been shown to interact with a variety of proteins and enzymes.

合成法

4-Cl-THQ-BSA can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonic acid with sodium hydroxide to form the sodium salt of 4-Cl-THQ-BSA. This can be achieved by adding the acid to a solution of sodium hydroxide in water and stirring until the reaction is complete. The second step involves the addition of a base, such as sodium bicarbonate, to the solution. This will convert the sodium salt of 4-Cl-THQ-BSA back into the free base form of 4-Cl-THQ-BSA.

科学的研究の応用

4-Cl-THQ-BSA has been used in a variety of scientific research applications, including the study of enzyme inhibition, receptor binding, and protein-protein interactions. It has been used to study the binding of small molecules to proteins and to investigate the mechanism of action of drugs, such as antifungal agents. It has also been used to study the binding of hormones to their receptors and to investigate the structure of proteins.

Safety and Hazards

特性

IUPAC Name |

4-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c16-11-2-5-13(6-3-11)22(20,21)18-12-4-7-14-10(9-12)1-8-15(19)17-14/h2-7,9,18H,1,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLFYXVTEFIQRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6511447.png)

![ethyl 4-[benzyl(methyl)amino]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6511456.png)

![N-(4-ethoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6511535.png)

![ethyl 4-{2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate](/img/structure/B6511544.png)